molecular formula C19H17ClN4OS B10989820 N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide

N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide

Cat. No.: B10989820
M. Wt: 384.9 g/mol
InChI Key: GXYDFOREZXKBTB-UHFFFAOYSA-N
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Description

N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide is a complex organic compound that features an indole ring, a pyrrole ring, and a thiazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions can occur on the indole and thiazole rings, facilitated by reagents such as halogens or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide involves its interaction with specific molecular targets. The indole and thiazole rings can bind to various receptors and enzymes, modulating their activity. This can lead to effects such as inhibition of cell proliferation in cancer cells or disruption of viral replication .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole structure.

    Thiazole derivatives: Compounds with a thiazole ring that exhibit various biological activities.

    Pyrrole derivatives: Compounds with a pyrrole ring used in medicinal chemistry.

Uniqueness

N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide is unique due to its combination of indole, pyrrole, and thiazole rings, which confer a distinct set of chemical and biological properties. This makes it a versatile compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H17ClN4OS

Molecular Weight

384.9 g/mol

IUPAC Name

N-[2-(6-chloroindol-1-yl)ethyl]-2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)acetamide

InChI

InChI=1S/C19H17ClN4OS/c20-15-4-3-14-5-9-23(17(14)11-15)10-6-21-18(25)12-16-13-26-19(22-16)24-7-1-2-8-24/h1-5,7-9,11,13H,6,10,12H2,(H,21,25)

InChI Key

GXYDFOREZXKBTB-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)C2=NC(=CS2)CC(=O)NCCN3C=CC4=C3C=C(C=C4)Cl

Origin of Product

United States

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